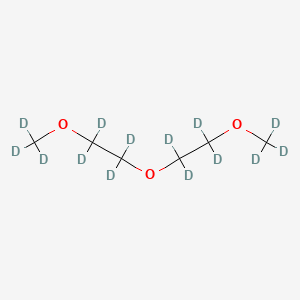
BISMUTH STRONTIUM CALCIUM COPPER OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth strontium calcium copper oxide is a type of cuprate superconductor known for its high-temperature superconducting properties. It has the generalized chemical formula Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, with n = 2 being the most commonly studied compound . Discovered in 1988, it was the first high-temperature superconductor that did not contain a rare-earth element . This compound is significant due to its ability to exhibit superconductivity at temperatures above the boiling point of liquid nitrogen, making it a crucial material for various technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth strontium calcium copper oxide can be synthesized by mixing metallic precursor powders, including bismuth, strontium, calcium, and copper, in an oxygen-free atmosphere . The mixture is mechanically alloyed and then heated according to a specific temperature profile. This profile includes a ramp-up stage to a peak temperature, a dwell stage at the peak temperature, and a ramp-down stage. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide .
Industrial Production Methods: For industrial production, this compound is often compressed with silver metal into tape using the powder-in-tube process . This method involves filling a silver tube with the precursor powder, reducing its diameter through extrusion, and then repeatedly drawing it through smaller tubes. The final product is a dense, crystallographically aligned tape that can be used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth strontium calcium copper oxide primarily undergoes oxidation reactions during its synthesis . The oxidation process is crucial for forming the superconducting phase of the compound. Additionally, it can participate in substitution reactions where different elements, such as lead or magnesium, are incorporated into its structure to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bismuth oxide, strontium carbonate, calcium carbonate, and copper oxide . The reactions typically occur under controlled temperature and atmospheric conditions to ensure the formation of the desired superconducting phase .
Major Products: The major products formed from these reactions are various phases of this compound, such as Bi-2201, Bi-2212, and Bi-2223, each with different superconducting properties .
Wissenschaftliche Forschungsanwendungen
Bismuth strontium calcium copper oxide has numerous scientific research applications due to its high-temperature superconducting properties. It is used in magnetic resonance imaging (MRI) machines, particle accelerators, and magnetic levitation trains . Additionally, it has been explored for hydrogen storage applications, where it exhibits high performance efficiency . The compound’s ability to conduct electricity without resistance at relatively high temperatures makes it a valuable material for various advanced technologies .
Wirkmechanismus
The superconducting properties of bismuth strontium calcium copper oxide arise from its layered crystal structure, which allows for the formation of Cooper pairs of electrons that move without resistance . The superconductivity primarily occurs in the copper-oxide planes of the structure . The double bismuth-oxide layer, weakly bonded by van der Waals forces, facilitates the alignment of grains, which is essential for maintaining superconductivity .
Vergleich Mit ähnlichen Verbindungen
Bismuth strontium calcium copper oxide is often compared with other high-temperature superconductors, such as yttrium barium copper oxide (YBCO) and thallium barium calcium copper oxide (TBCCO) . While YBCO is known for its higher critical current density, this compound is easier to process and align crystallographically . TBCCO, on the other hand, has a similar layered structure but different elemental composition, leading to variations in superconducting properties .
List of Similar Compounds:- Yttrium barium copper oxide (YBCO)
- Thallium barium calcium copper oxide (TBCCO)
- Mercury barium calcium copper oxide (HBCCO)
This compound stands out due to its unique combination of high critical temperature and ease of processing, making it a valuable material for practical superconducting applications .
Eigenschaften
CAS-Nummer |
114901-61-0 |
|---|---|
Molekularformel |
Bi4CaCu2O11Sr2 |
Molekulargewicht |
1354.3 g/mol |
IUPAC-Name |
oxocalcium;oxocopper;oxo(oxobismuthanyloxy)bismuthane;oxostrontium |
InChI |
InChI=1S/4Bi.Ca.2Cu.11O.2Sr |
InChI-Schlüssel |
SCYGCYNQMSDOOE-UHFFFAOYSA-N |
SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Kanonische SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



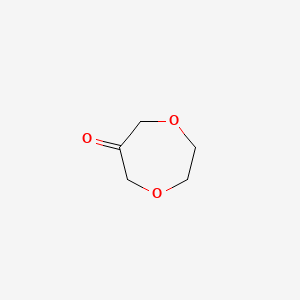
![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)
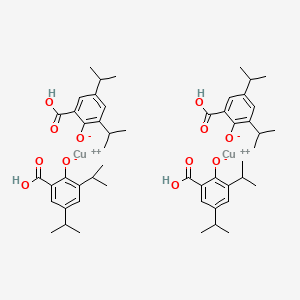
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
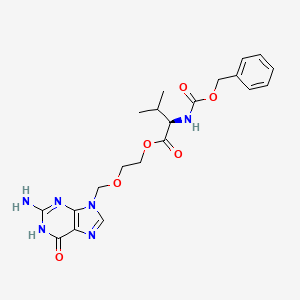
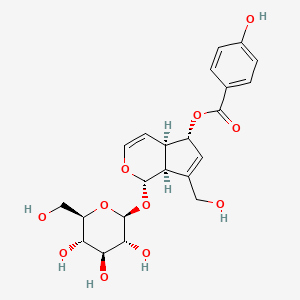
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

